molecular formula C6H13NO B3209514 3-(Prop-2-en-1-yloxy)propan-1-amine CAS No. 105939-61-5

3-(Prop-2-en-1-yloxy)propan-1-amine

Cat. No.: B3209514
CAS No.: 105939-61-5
M. Wt: 115.17 g/mol
InChI Key: NIGGRFSYIUCXTE-UHFFFAOYSA-N
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Description

3-(Prop-2-en-1-yloxy)propan-1-amine is a primary amine featuring an allyl ether (prop-2-en-1-yloxy) substituent. Its structure combines a hydrophilic amine group with a hydrophobic allyl chain, enabling diverse reactivity and applications in pharmaceuticals, agrochemicals, and materials science. The allyl ether group may confer unique electronic and steric properties, influencing interactions with biological targets or material matrices.

Properties

IUPAC Name

3-prop-2-enoxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-5-8-6-3-4-7/h2H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGGRFSYIUCXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(Prop-2-en-1-yloxy)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of allyl alcohol with 3-chloropropan-1-amine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(Prop-2-en-1-yloxy)propan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-(Prop-2-en-1-yloxy)propan-1-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Prop-2-en-1-yloxy)propan-1-amine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituent Key Features Reference
3-(Prop-2-en-1-yloxy)propan-1-amine Allyl ether (prop-2-en-1-yloxy) Primary amine with unsaturated ether; potential for conjugation reactions.
3-(Prop-2-yn-1-yloxy)propan-1-amine Propargyl ether (prop-2-yn-1-yloxy) Alkyne group increases reactivity (e.g., click chemistry applications).
3-(Azetidin-1-yl)propan-1-amine Azetidine (4-membered cyclic amine) Enhanced basicity due to ring strain; used in aminopropylation reactions.
3-(Pyrazin-2-yl)propan-1-amine Pyrazine heterocycle Aromaticity improves binding to enzyme targets (e.g., GSK-3β inhibitors).
3-(Imidazol-1-yl)propan-1-amine Imidazole ring Hydrogen-bonding capability; used in HO-1 inhibitor synthesis.
3-(Thiophen-2-yl)prop-2-yn-1-amine Thiophene and propargyl groups Conjugated system for material science; synthesized via Pd catalysis.

Key Insights :

  • Allyl vs. Propargyl Ethers : The allyl group in the target compound offers moderate reactivity compared to the propargyl group, which is prone to click chemistry or oxidative coupling .
  • Aromatic Heterocycles : Pyrazine and pyridine derivatives (e.g., in OCM-31) improve selectivity in kinase inhibition, as seen in GSK-3β inhibitors .

Biological Activity

3-(Prop-2-en-1-yloxy)propan-1-amine, also known as vinyloxypropanamine, is a compound that has garnered interest in medicinal chemistry due to its unique structural features, which include an amine group and a propenyloxy moiety. This article aims to explore the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C6H11NOC_6H_{11}NO. The presence of the vinyl group suggests potential reactivity in biological systems, allowing for interactions with various biomolecules.

Biological Activity Overview

Research indicates that this compound may exhibit a range of pharmacological effects. Its unique structure allows it to interact with biological targets, potentially influencing enzyme activity or receptor binding. However, detailed studies elucidating its mechanisms of action are still required.

Potential Pharmacological Effects

The precise mechanisms by which this compound exerts its biological effects remain largely unexplored. However, its ability to undergo various chemical transformations may facilitate interactions with target proteins or nucleic acids within cells.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-Methyl-1-(propan-2-yloxy)propan-2-amine C7H18ClNOContains an isopropoxy group; broader applications
3-(Prop-2-en-1-yloxy)propan-1-amines C6H11NOContains a double bond; different reactivity
2-(Prop-2-yne)propanamide C5H7NOLacks an amine group; primarily used in synthesis

The comparison highlights the unique features of this compound that may confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

While specific case studies focusing solely on 3-(Prop-2-en-1-yloxy)propan-1-amines are scarce, related research provides insights into its potential applications:

Study on Protein Interactions

A study synthesized various compounds targeting protein interactions crucial in cancer biology. Among these compounds, several exhibited significant inhibitory activities against key interactions involved in tumor progression . This suggests that 3-(Prop-2-en-1-yloxy)propan-1-amines could be explored further as potential therapeutic agents.

Neuroprotective Studies

Research into similar amine compounds has shown promise in neuroprotective applications. For example, compounds with amine functionalities have been evaluated for their ability to mitigate oxidative stress in neuronal cells . This area warrants further investigation for 3-(Prop-2-en-1-yloxy)propan-1-amines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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